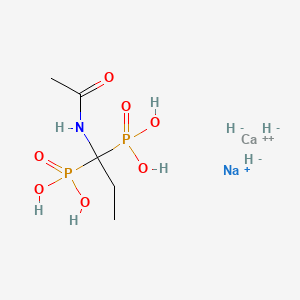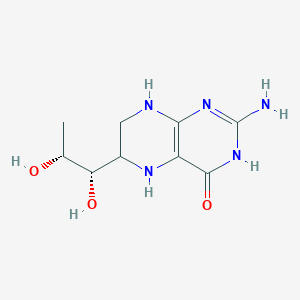
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride, also known as [1-(acetylamino)propylidene]bisphosphonic acid calcium sodium salt, is a compound with the molecular formula C5H16CaNNaO7P2. It is a white to off-white solid that is soluble in DMSO. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride involves several steps. One common method includes the reaction of (1-acetamido-1-phosphonopropyl)phosphonic acid with calcium and sodium salts under controlled conditions. The reaction typically requires a solvent such as DMSO and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different phosphonate compounds. Substitution reactions can result in a variety of substituted phosphonic acid derivatives .
Aplicaciones Científicas De Investigación
Calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a chelating agent for metal ions.
Biology: The compound is studied for its potential biological activities, including its role as a chelating agent and its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to calcium and phosphate metabolism.
Mecanismo De Acción
The mechanism of action of calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride involves its ability to chelate metal ions, particularly calcium and sodium. This chelation process affects various biochemical pathways and molecular targets, leading to its observed effects. The compound’s interactions with metal ions can influence enzyme activities, cellular signaling, and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride include other bisphosphonates and phosphonic acid derivatives, such as:
Alendronate: A bisphosphonate used to treat osteoporosis.
Etidronate: Another bisphosphonate with similar applications.
Fosfomycin: A phosphonic acid derivative with antibiotic properties
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of calcium and sodium ions, which enhances its chelating properties and broadens its range of applications. Its unique structure allows it to interact with a variety of metal ions and biological molecules, making it a versatile compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C5H16CaNNaO7P2 |
|---|---|
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
calcium;sodium;(1-acetamido-1-phosphonopropyl)phosphonic acid;hydride |
InChI |
InChI=1S/C5H13NO7P2.Ca.Na.3H/c1-3-5(6-4(2)7,14(8,9)10)15(11,12)13;;;;;/h3H2,1-2H3,(H,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;+2;+1;3*-1 |
Clave InChI |
TXAOGCBDAKUQSB-UHFFFAOYSA-N |
SMILES canónico |
[H-].[H-].[H-].CCC(NC(=O)C)(P(=O)(O)O)P(=O)(O)O.[Na+].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)


![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752319.png)




![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

![[(2R,3R,4R,5R,6S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752338.png)
![1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid](/img/structure/B10752343.png)
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752354.png)

